molecular formula C16H22N2O B2489566 2-cyclopentyl-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide CAS No. 2034311-75-4

2-cyclopentyl-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide

Cat. No.: B2489566
CAS No.: 2034311-75-4
M. Wt: 258.365
InChI Key: FWPPCLZNIJSZPK-UHFFFAOYSA-N
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Description

This compound has a molecular formula of C16H22N2O and a molecular weight of 258.365 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide typically involves the following steps:

    Formation of the Pyridine Derivative: The initial step involves the synthesis of the 5-cyclopropylpyridine derivative. This can be achieved through various methods, including cyclization reactions and functional group transformations.

    Alkylation Reaction: The pyridine derivative is then subjected to an alkylation reaction with a suitable alkylating agent to introduce the cyclopropyl group.

    Amidation Reaction: The final step involves the amidation reaction where the alkylated pyridine derivative is reacted with cyclopentylamine and acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-cyclopentyl-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to modulate certain receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are ongoing to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopentyl-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide: Known for its unique structure and potential therapeutic applications.

    Cyclopentylamine derivatives: Share similar structural features but differ in their biological activities.

    Pyridine-based compounds: Exhibit a wide range of chemical and biological properties.

Uniqueness

This compound stands out due to its specific combination of cyclopentyl and cyclopropyl groups attached to a pyridine ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-cyclopentyl-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c19-16(8-12-3-1-2-4-12)18-10-13-7-15(11-17-9-13)14-5-6-14/h7,9,11-12,14H,1-6,8,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPPCLZNIJSZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC2=CC(=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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